molecular formula C18H18ClF3N4O2 B2700426 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775410-80-4

5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2700426
CAS No.: 1775410-80-4
M. Wt: 414.81
InChI Key: DXMURFXROIHGSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For the related compound “5-Chloro-2-methoxy-N- [2- (4-sulfamoylphenyl)ethyl]benzamide”, the SMILES string is “COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O” and the InChI key is "KVWWTCSJLGHLRM-UHFFFAOYSA-N" .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds with benzamide derivatives for potential therapeutic applications. For example, a study described the synthesis of various heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors and showed high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiviral Activities : Some research has been directed towards synthesizing compounds with antimicrobial and antiviral properties. For instance, compounds with pyrimidine and oxazinone derivatives fused with thiophene rings were synthesized, showing good antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Pharmacological Properties

Serotonin Receptor Agonists : Benzamide derivatives have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity, with potential applications in enhancing gastrointestinal motility. These studies demonstrate the role of such compounds in developing treatments for gastrointestinal disorders (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Antineoplastic Agents : The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied in chronic myelogenous leukemia patients, highlighting the metabolic pathways and the formation of various metabolites after oral administration. This indicates the importance of understanding the metabolism of therapeutic agents for their effective application in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).

Future Directions

The future directions for “5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in pyrimidinamine derivatives in the pesticide field , this compound could potentially be explored in this context.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O2/c1-28-14-3-2-11(19)8-13(14)17(27)25-12-4-6-26(7-5-12)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMURFXROIHGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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